molecular formula C13H13N3O B1418233 N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine CAS No. 1219454-72-4

N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine

Cat. No.: B1418233
CAS No.: 1219454-72-4
M. Wt: 227.26 g/mol
InChI Key: SRGFZUWMSCIZMX-UHFFFAOYSA-N
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Description

N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine is a chemical research reagent featuring a pyridine core substituted with an N-hydroxyamidine group and an o-tolyl (2-methylphenyl) ring at the 4-position. This molecular architecture is characteristic of compounds investigated for their potential to inhibit metalloenzymes, particularly histone deacetylases (HDACs) . The N-hydroxyamidine (also known as N-hydroxycarboxamidine) moiety can function as a zinc-binding group (ZBG), chelating the zinc ion within the active site of HDAC enzymes, which is a established mechanism for developing epigenetic probes and therapeutic candidates . Related N-hydroxy-2-arylisoindoline-4-carboxamides have been reported as potent and selective inhibitors of HDAC11, an enzyme target in oncology and inflammation research . This compound is intended for research applications in medicinal chemistry and drug discovery. Its structure makes it a valuable scaffold for exploring structure-activity relationships (SAR) and for the design of novel enzyme inhibitors. Researchers can utilize this reagent in biochemical assays, target validation studies, and as a building block for the synthesis of more complex molecules. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N'-hydroxy-4-(2-methylphenyl)pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-4-2-3-5-11(9)10-6-7-15-12(8-10)13(14)16-17/h2-8,17H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGFZUWMSCIZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209191
Record name N-Hydroxy-4-(2-methylphenyl)-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219454-72-4
Record name N-Hydroxy-4-(2-methylphenyl)-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219454-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-4-(2-methylphenyl)-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to yield the pyridinethione, which serves as a precursor for the synthesis of the target compound . The reaction conditions often involve mild temperatures and the use of common organic solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine is primarily studied for its potential as a therapeutic agent in various diseases. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyridine and carboxamide have been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes . This suggests that this compound could be explored for developing anti-inflammatory drugs.

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer activities. Studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation, particularly in colorectal and breast cancer cell lines . The multi-target activity of such compounds is promising for treating complex diseases like cancer, where multiple pathways are involved.

Neuropharmacological Applications

This compound may also play a role in neuropharmacology, particularly concerning neurokinin receptor antagonism. Research on related pyridine compounds has indicated potential benefits in treating conditions such as migraines and inflammatory bowel disease through modulation of neurokinin receptors .

Synthetic Applications

The synthesis of this compound involves various chemical reactions, including carboxamidation and hydroxylation processes. These synthetic pathways are crucial for producing this compound in laboratory settings for further research and application development .

Table 1: Biological Activities of Pyridine Derivatives

Compound NameActivity TypeReference
This compoundAnti-inflammatory
4-hydroxy-2-quinolinone derivativesAnticancer
N-substituted carboxamidesAntimicrobial
Neurokinin receptor antagonistsNeuropharmacological

Case Study 1: Anti-inflammatory Activity

A study evaluated the efficacy of various pyridine derivatives, including this compound, in inhibiting LOX activity. The results demonstrated a significant reduction in inflammatory markers, suggesting that this compound could serve as a lead for developing new anti-inflammatory agents.

Case Study 2: Anticancer Potential

In vitro studies on colorectal cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. Further investigation into its mechanism of action showed that it induces apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Core

  • N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine : Contains an electron-donating o-tolyl group (ortho-methylphenyl) at position 4 and a polar hydroxyamidine group at position 2.
  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): Features chloro and substituted phenyl groups, which increase molecular rigidity and electron-withdrawing effects, leading to higher melting points (268–287°C) .
  • N-propyl-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide () : Includes a thioamide (-CSNH-) group, reducing hydrogen-bonding capacity compared to hydroxyamidine (XLogP3 = 1 vs. hypothetical higher polarity for hydroxyamidine) .

Functional Group Impact

  • Hydroxyamidine (-C(=NH)NHOH): Enhances hydrogen-bond donor/acceptor count (hypothetical: 3 donors, 4 acceptors) compared to carboxamides (e.g., 2–3 donors/acceptors in ) or thioamides (3 donors/acceptors in ) .
  • Coumarin-pyrrolidine carboxamides () : Fused coumarin systems increase aromaticity and planarity, contrasting with the pyridine-hydroxyamidine scaffold’s flexibility .

Physical and Spectroscopic Properties

Property This compound (Hypothetical) 2-Amino-4-(2-chloro-5-(4-Br-phenyl)pyridin-3-yl)-1-(4-Br-phenyl)pyridine N-propyl-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide
Molecular Weight ~245 g/mol 545 g/mol 238 g/mol
Melting Point Estimated 180–200°C (lower than chloro derivatives) 287°C Not reported
Hydrogen Bonds 3 donors, 4 acceptors 2 donors, 4 acceptors 3 donors, 3 acceptors
Key IR Peaks O-H (~3300 cm⁻¹), N-H (~3200 cm⁻¹), C=N (~1650 cm⁻¹) C-Cl (~750 cm⁻¹), NH₂ (~3400 cm⁻¹) C=S (~1250 cm⁻¹), NH (~3350 cm⁻¹)
¹H NMR (δ ppm) o-tolyl CH₃ (~2.4 ppm), hydroxyamidine NH (~8.5–9.5 ppm) Aromatic H (~7.5–8.5 ppm), NH₂ (~5.5 ppm) Propyl CH₃ (~1.0 ppm), thioamide NH (~10 ppm)

Biological Activity

N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group and an o-tolyl group, contributing to its unique reactivity and biological profile. The presence of the carboxamidine moiety enhances its potential interactions with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit promising anticancer properties. For instance, studies have shown that similar compounds inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT-116) and human epithelial colorectal adenocarcinoma (Caco-2) cells. The mechanism often involves the modulation of key signaling pathways such as PI3K/AKT.

CompoundCell LineIC50 (µM)Mechanism
16Caco-213PI3K/AKT pathway inhibition
16HCT-116240.2Induction of apoptosis via BAD expression

The compound 16 , for example, demonstrated significant inhibitory effects on gene expressions related to cell survival and apoptosis when tested at concentrations as low as 1 µM .

2. Anti-inflammatory Activity

This compound also shows potential anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.

CompoundCOX Inhibition IC50 (µM)
50.04
60.04

These findings suggest that the anti-inflammatory activity may be attributed to the structural features that facilitate binding to COX enzymes, thereby inhibiting their activity .

Case Studies

Case Study: Anticancer Evaluation

A study focused on the synthesis and biological evaluation of this compound derivatives revealed their potential as anticancer agents. The derivatives were tested against several cancer cell lines, showing varied levels of cytotoxicity and selectivity. Notably, modifications in the side chains significantly affected their potency and selectivity towards specific cancer types.

Case Study: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory activity of related pyridine derivatives was assessed through carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema formation, correlating with decreased expression levels of inflammatory markers such as iNOS and COX-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridine ring or the introduction of various substituents can enhance or diminish biological effects.

Key Findings:

  • Substituents that increase hydrophobic interactions tend to improve anticancer activity.
  • The presence of electron-withdrawing groups can enhance anti-inflammatory properties by stabilizing reactive intermediates during enzyme inhibition.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine, and how can reaction conditions be optimized to improve yield?

This compound can be synthesized via multi-step pathways involving condensation reactions, cyclization, or functional group transformations. For example, analogous pyridinecarboxamide derivatives are synthesized using nucleophilic substitution or coupling reactions under reflux conditions with polar aprotic solvents (e.g., DMF or dichloromethane) . Optimization strategies include:

  • Catalyst selection : Use of base catalysts (e.g., NaOH) to enhance nucleophilic attack .
  • Temperature control : Gradual heating (60–80°C) to avoid side reactions .
  • Purification : Recrystallization from ethanol or column chromatography to isolate high-purity products .
    Yield improvements (>70%) are achievable by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization of this compound derivatives?

Conflicting NMR or IR data often arise from tautomerism, solvent effects, or impurities. Methodological solutions include:

  • Multi-spectral validation : Cross-verify 1^1H/13^13C NMR, IR, and mass spectrometry (MS) to confirm functional groups and molecular weight .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Crystallographic analysis : Resolve ambiguities via single-crystal X-ray diffraction to unambiguously determine bond lengths and angles .

Basic: What crystallographic techniques are recommended for determining the molecular structure of this compound?

For precise structural elucidation:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to model hydrogen bonding and supramolecular interactions .
  • Data collection : Employ synchrotron radiation for small or weakly diffracting crystals .
  • Validation tools : Check structural plausibility with PLATON or Mercury software to detect disorders or missed symmetry .

Advanced: What strategies are effective in analyzing the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:

  • TGA-DSC coupling : Measure mass loss and enthalpy changes under inert/oxidizing atmospheres to identify decomposition steps .
  • Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) and predict shelf-life .
  • Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products .

Methodological: How should researchers standardize protocols for pharmacological testing of this compound?

To ensure reproducibility:

  • Dose-response calibration : Use Hill equation modeling to establish EC50_{50}/IC50_{50} values across cell lines .
  • Negative controls : Include vehicle-only and reference inhibitors (e.g., kinase inhibitors for enzyme assays) .
  • Data reporting : Adopt CONSORT-like guidelines for transparency in experimental parameters (e.g., incubation time, solvent concentration) .

Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

  • Molecular docking : Simulate ligand-receptor interactions using AutoDock Vina to predict binding affinities .
  • Reactivity indices : Calculate Fukui functions (f+f^+, ff^-) to identify electrophilic/nucleophilic sites .
  • Transition state modeling : Use Gaussian or ORCA software to map energy barriers for proposed reaction pathways .

Basic: What analytical techniques are essential for purity assessment of this compound?

  • HPLC-UV/HRMS : Achieve >98% purity with C18 columns (acetonitrile/water mobile phase) and high-resolution mass confirmation .
  • Elemental analysis : Validate empirical formulas within ±0.3% of theoretical values .
  • Karl Fischer titration : Quantify residual moisture (<0.1%) .

Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

  • Solvent screening : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to track tautomeric shifts .
  • pH titration : Monitor 1^1H NMR chemical shifts in buffered solutions (pH 2–12) to identify dominant tautomers .
  • Theoretical support : Compare experimental data with DFT-calculated tautomer energies in implicit solvent models (e.g., COSMO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine
Reactant of Route 2
N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine

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